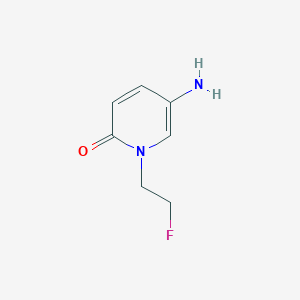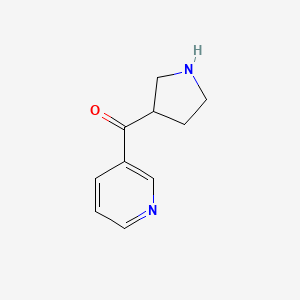
3-(Pyrrolidine-3-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidine-3-carbonyl)pyridine is a heterocyclic organic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two distinct nitrogen-containing rings makes it an interesting subject of study in various fields of chemistry and pharmacology. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a potential candidate for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-3-carbonyl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of pyrrole to form pyrrolidine, which can then be functionalized to introduce the carbonyl group. This intermediate can be further reacted with a pyridine derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can help in achieving higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidine-3-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
3-(Pyrrolidine-3-carbonyl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolo[3,4-c]pyridine
Uniqueness
What sets 3-(Pyrrolidine-3-carbonyl)pyridine apart from these similar compounds is its specific combination of the pyridine and pyrrolidine rings, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
pyridin-3-yl(pyrrolidin-3-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(9-3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2 |
Clave InChI |
CKOYMLVZTHDTEW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


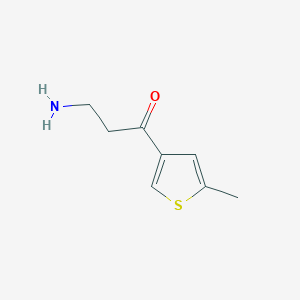
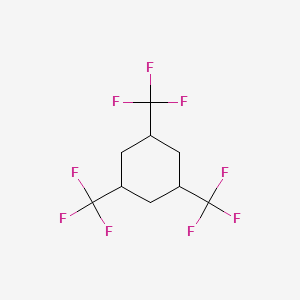
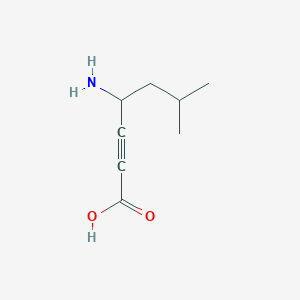

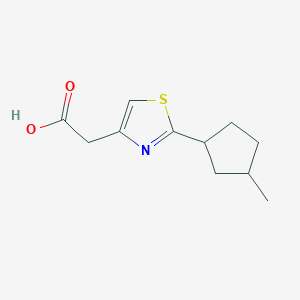
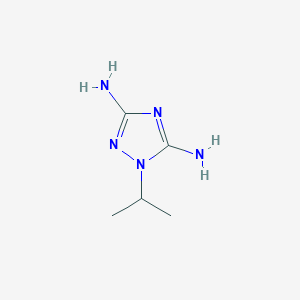
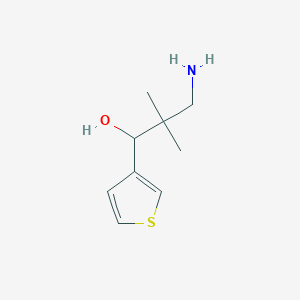
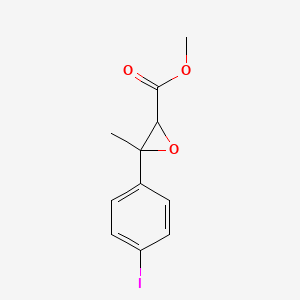
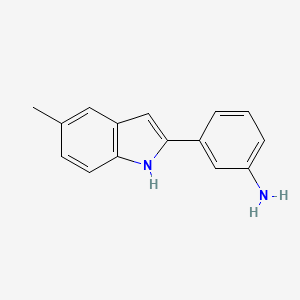
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)
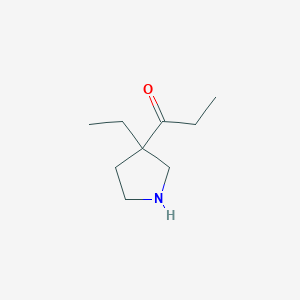

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
